molecular formula C8H10N2O2 B12856468 1-(3-Amino-5-methoxypyridin-2-YL)ethanone

1-(3-Amino-5-methoxypyridin-2-YL)ethanone

Cat. No.: B12856468
M. Wt: 166.18 g/mol
InChI Key: DPHDTPQQWWXTNN-UHFFFAOYSA-N
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Description

1-(3-Amino-5-methoxypyridin-2-YL)ethanone is an organic compound with the molecular formula C8H10N2O2 and a molecular weight of 166.18 g/mol This compound is part of the pyridine family, characterized by a pyridine ring substituted with an amino group at the 3-position, a methoxy group at the 5-position, and an ethanone group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-5-methoxypyridin-2-YL)ethanone typically involves the reaction of 3-amino-5-methoxypyridine with an appropriate acylating agent. One common method involves the acylation of 3-amino-5-methoxypyridine with acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Amino-5-methoxypyridin-2-YL)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(3-Amino-5-methoxypyridin-2-YL)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Amino-5-methoxypyridin-2-YL)ethanone depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The amino and methoxy groups play crucial roles in binding interactions, while the ethanone group can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

  • 1-(5-Methoxypyridin-3-yl)ethanone
  • 1-(5,6-Dimethoxypyridin-2-yl)ethanone
  • 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone

Comparison: 1-(3-Amino-5-methoxypyridin-2-YL)ethanone is unique due to the presence of both an amino and a methoxy group on the pyridine ring, which can significantly influence its reactivity and binding properties. This combination of functional groups is less common in similar compounds, making it a valuable intermediate for specific synthetic applications .

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

1-(3-amino-5-methoxypyridin-2-yl)ethanone

InChI

InChI=1S/C8H10N2O2/c1-5(11)8-7(9)3-6(12-2)4-10-8/h3-4H,9H2,1-2H3

InChI Key

DPHDTPQQWWXTNN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=N1)OC)N

Origin of Product

United States

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